molecular formula C12H12O3 B2672929 Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate CAS No. 142143-68-8

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Cat. No.: B2672929
CAS No.: 142143-68-8
M. Wt: 204.225
InChI Key: VZCKVTKAEPSBIS-UHFFFAOYSA-N
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Description

“Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the palladium-catalyzed cross-coupling reaction . Another method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .

Scientific Research Applications

Structural and Spectroscopic Characterization

Studies have been conducted on the structural and spectroscopic properties of benzofuran derivatives, providing insights into their molecular structure, vibrational frequencies, and intermolecular interactions. For example, research on 2-(5-methyl-1-benzofuran-3-yl) acetic acid highlights its spectroscopic characterization and drug likeness properties, including molecular docking studies, which suggest potential pharmaceutical applications (Hiremath et al., 2019).

Synthetic Approaches

Innovative synthetic approaches to benzofuran derivatives have been explored, demonstrating the versatility of these compounds in chemical synthesis. A notable example is the development of a methodology for constructing methyl-substituted benzofuran rings from calcium carbide, showcasing an environmentally friendly and efficient synthesis route (Fu & Li, 2018).

Biological Activities

Research has also focused on the biological activities of benzofuran derivatives, including their antimicrobial, anti-inflammatory, and analgesic properties. For instance, a study on novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones revealed significant antimicrobial activity and potent anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Rajanarendar et al., 2013).

Supramolecular Interactions

The supramolecular interactions of benzofuran derivatives, such as 1-benzofuran-2,3-dicarboxylic acid, have been studied to understand their potential in forming organometallic complexes. These interactions could have implications for the development of new materials or catalytic processes (Koner & Goldberg, 2009).

Environmental and Green Chemistry

Research into benzofuran derivatives has also extended to environmental and green chemistry applications, with studies on eco-friendly synthesis routes and solvent choices for chemical reactions. For example, the use of green solvents like diethyl carbonate (DEC) for palladium-catalyzed desulfitative C-H bond arylation of heteroarenes, including benzofuran derivatives, demonstrates a commitment to more sustainable chemical processes (Hfaiedh et al., 2015).

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions of “Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate” could potentially involve further exploration of its biological activities and potential applications.

Properties

IUPAC Name

methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCKVTKAEPSBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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